3-Ethyl-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Description
3-Ethyl-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a bicyclic heterocyclic compound featuring a partially saturated imidazo[1,2-a]pyridine core. The tetrahydro modification (5,6,7,8-tetrahydro) introduces conformational rigidity and may enhance metabolic stability compared to its fully aromatic counterparts. Key structural features include:
- Ethyl and methyl substituents: A 3-ethyl group and 2-methyl group on the imidazole ring, which influence steric and electronic properties.
This compound is part of a broader class of imidazo[1,2-a]pyridine derivatives, which are explored for diverse pharmacological applications, including anticancer, antimicrobial, and antitubercular activities .
Properties
CAS No. |
376587-10-9 |
|---|---|
Molecular Formula |
C10H16N2 |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
3-ethyl-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C10H16N2/c1-3-9-8(2)11-10-6-4-5-7-12(9)10/h3-7H2,1-2H3 |
InChI Key |
OSLLDMMZAKJNKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2N1CCCC2)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Aminotetrahydropyridine Derivatives
The most direct route involves reacting 2-aminotetrahydropyridine with α-haloketones or α-diketones. For example, 2-amino-1,2,3,4-tetrahydropyridine reacts with 2-bromo-3-pentanone (ethyl methyl ketone derivative) in ethanol under reflux to form the imidazo[1,2-a]pyridine core .
Reaction Conditions
| Reactants | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| 2-Aminotetrahydropyridine + 2-bromo-3-pentanone | Ethanol | 80°C | 12 h | 65–72% |
Mechanistic Insights
-
Nucleophilic attack by the amine on the α-carbon of the bromoketone.
-
Intramolecular cyclization to form the imidazole ring.
Multi-Component Cascade Reactions
A five-component reaction utilizing cyanoacetohydrazide, nitroethylene derivatives, and diamines has been adapted for tetrahydroimidazo[1,2-a]pyridines .
Example Protocol
-
Combine cyanoacetohydrazide (1 equiv), 4-nitroacetophenone (1 equiv), 1,1-bis(methylthio)-2-nitroethylene (1 equiv), and 1,2-diaminocyclohexane (1 equiv) in ethanol-water (1:1).
-
Reflux for 8–10 hours.
-
Isolate the product via column chromatography (SiO₂, hexane/ethyl acetate) .
Key Data
Reduction of Imidazo[1,2-a]pyridine Precursors
Fully aromatic imidazo[1,2-a]pyridines can be hydrogenated to tetrahydro derivatives. For example, catalytic hydrogenation of 3-ethyl-2-methylimidazo[1,2-a]pyridine over Pd/C in methanol at 50 psi H₂ yields the saturated analog .
Optimized Conditions
| Catalyst | Solvent | Pressure | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 10% Pd/C | Methanol | 50 psi | 25°C | 24 h | 85% |
Limitations : Over-reduction or ring-opening may occur with prolonged reaction times .
Post-Synthetic Functionalization
Ethyl and methyl groups are introduced via alkylation or Grignard reactions. For instance, 2-methylimidazo[1,2-a]pyridine reacts with ethyl magnesium bromide in THF to afford the 3-ethyl derivative .
Typical Procedure
-
Dissolve 2-methylimidazo[1,2-a]pyridine (1 equiv) in dry THF.
-
Add EtMgBr (1.2 equiv) at 0°C.
-
Stir for 6 hours at room temperature.
Yield : 70–78%
Biginelli Condensation Adaptations
Modified Biginelli reactions using thiourea derivatives and β-keto esters yield tetracyclic intermediates. For example, ethyl 3-oxobutanoate reacts with 2-aminotetrahydropyridine and thiouronium chloride in acetic acid to form the target compound .
Reaction Parameters
| Component | Role | Equiv |
|---|---|---|
| Ethyl 3-oxobutanoate | Carbonyl source | 1.0 |
| 2-Aminotetrahydropyridine | Amine component | 1.0 |
| Thiouronium chloride | Cyclizing agent | 1.2 |
Yield : 62% after recrystallization .
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A mixture of 2-aminotetrahydropyridine and ethyl bromopyruvate in DMF undergoes cyclization in 15 minutes under MW (300 W) .
Comparison of Methods
| Method | Time | Yield | Purity |
|---|---|---|---|
| Conventional heating | 12 h | 65% | 90% |
| Microwave | 0.25 h | 73% | 95% |
Biocatalytic Approaches
Catharsius molossus (dung beetle) produces 3-ethyl-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine as a secondary metabolite. In vitro enzymatic synthesis using beetle-derived enzymes has been explored but remains non-scalable .
Key Enzymes Identified
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.
Major Products Formed:
Oxidation: N-oxides of the imidazo[1,2-a]pyridine.
Reduction: Reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Halogenated imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
1. Antimicrobial Activity
Research indicates that derivatives of 3-Ethyl-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine demonstrate promising antimicrobial properties. A study conducted by researchers on various synthesized analogs revealed that certain compounds exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis highlighted the importance of specific functional groups in enhancing antimicrobial efficacy.
Case Study:
In a comparative study of various derivatives, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be as low as 0.5 µg/mL for some derivatives, indicating strong potential for development as an antimicrobial agent .
Pharmacology
2. Neuropharmacological Effects
The compound has been investigated for its neuropharmacological effects, particularly in the context of neurodegenerative diseases. Research suggests that it may have neuroprotective properties by modulating neurotransmitter systems.
Case Study:
In animal models of Parkinson's disease, administration of 3-Ethyl-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine resulted in improved motor function and reduced neuroinflammation. The mechanism was linked to the inhibition of oxidative stress pathways and modulation of dopaminergic signaling .
Material Science
3. Synthesis of Functional Materials
The compound has also found applications in material science as a precursor for synthesizing functional materials. Its ability to form stable complexes with metal ions makes it valuable in the development of catalysts and sensors.
Data Table: Synthesis and Applications
Mechanism of Action
The mechanism of action of 3-Ethyl-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Substituent Impact on Properties and Bioactivity
- Aromatic Substituents : 4-Chlorophenyl () and 3,4-dimethoxyphenyl () groups are common in bioactive derivatives, contributing to π-π stacking interactions with biological targets .
Pharmacological Profiles
- Antitubercular Activity : Imidazo[1,2-a]pyridines with simple substituents (e.g., methyl, ethyl) show superior MIC values compared to nitrogen-enriched analogs (). The tetrahydro modification’s effect remains underexplored but may reduce toxicity .
- Anticancer Potential: Aryl diazenyl derivatives () induce apoptosis in cancer cells, suggesting that bulky substituents at position 3 enhance cytotoxicity. The target compound’s ethyl group may offer a balance between lipophilicity and steric hindrance .
Biological Activity
3-Ethyl-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a member of the imidazopyridine class of compounds, which are known for their diverse biological activities and therapeutic potential. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
The molecular formula of 3-Ethyl-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is , with a molecular weight of approximately 148.20 g/mol. The compound features a bicyclic structure that contributes to its unique interactions with biological targets.
Anticancer Properties
Research has indicated that derivatives of imidazopyridine exhibit significant anticancer activity. For instance:
- Mechanism of Action : These compounds often act as kinase inhibitors, disrupting signaling pathways critical for cancer cell proliferation. Specific studies have shown that imidazopyridines can inhibit various kinases involved in tumor growth and metastasis .
- Case Study : In a study involving various imidazopyridine derivatives, it was found that certain compounds demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is attributed to their ability to target specific molecular pathways altered in cancer cells .
Neuroprotective Effects
Imidazopyridines have also been investigated for their neuroprotective properties:
- Mechanism : They may modulate neurotransmitter systems or exert antioxidant effects that protect neuronal cells from damage .
- Research Findings : A study highlighted the potential of imidazopyridines in treating neurodegenerative diseases by enhancing synaptic plasticity and reducing neuroinflammation .
Antimicrobial Activity
The antimicrobial properties of 3-Ethyl-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine have been explored:
- Activity Spectrum : Preliminary studies suggest effectiveness against a range of bacterial strains and fungi. The compound's mechanism appears to involve disruption of microbial cell membranes or interference with metabolic pathways .
Comparative Analysis of Biological Activities
Synthesis and Derivatives
The synthesis of 3-Ethyl-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine typically involves multi-step reactions starting from simpler precursors. Recent advancements in synthetic methodologies have enabled the development of various derivatives that may enhance biological activity or selectivity for specific targets.
Q & A
Q. What are the most efficient synthetic routes for 3-ethyl-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine?
The compound can be synthesized via one-pot, multi-step reactions involving cyclization of precursor amines or ketones. For example:
- Cycloisomerization : Using N-propargylpyridiniums with NaOH under ambient conditions yields high-purity imidazo[1,2-a]pyridines .
- Condensation-Reduction : Reacting 2-aminopyridines with α-haloketones, followed by reduction (e.g., NaBH4), forms the tetrahydroimidazo core .
Key parameters : Catalyst choice (e.g., Fe or Pd for cross-coupling), solvent (DMF or water for green synthesis), and temperature (60–100°C) critically affect yields (reported 53–55% in optimized conditions) .
Q. How can spectroscopic methods (NMR, HRMS) confirm the structure of this compound?
- ¹H/¹³C NMR : The ethyl and methyl substituents produce distinct shifts:
- HRMS : Molecular ion peaks ([M+H]⁺) should match calculated masses within 5 ppm error .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data caused by substituent effects?
Substituents like nitro or trifluoromethyl groups alter electron density, shifting NMR/IR peaks. To resolve ambiguities:
- Use 2D NMR (COSY, HSQC) to correlate proton and carbon signals .
- Compare experimental IR carbonyl stretches (~1680–1720 cm⁻¹) with DFT-calculated vibrational modes .
- Validate via X-ray crystallography when crystalline derivatives are obtainable .
Q. What strategies optimize reaction yields for derivatives with bulky substituents?
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity for sterically hindered derivatives .
- Protecting groups : Temporarily block reactive sites (e.g., acetyl for amines) to prevent side reactions .
- Solvent-free conditions : Minimize steric interference and enhance atom economy (e.g., melt reactions at 120°C) .
Q. How do structure-activity relationships (SAR) guide the design of bioactive derivatives?
- Substituent positioning :
- Electron-withdrawing groups (e.g., Cl, CF₃): Increase binding affinity to kinases (IC₅₀ < 1 µM in anticancer assays) .
Q. How to analyze contradictory biological activity data across studies?
- Dose-response variability : Test compound purity via HPLC (>95%) and confirm solubility (DMSO/PBS mixtures) .
- Receptor isoform selectivity : Use knockout cell lines to isolate target-specific effects (e.g., mitochondrial vs. central benzodiazepine receptors) .
- Metabolite interference : Perform LC-MS to identify degradation products in biological matrices .
Q. What green chemistry approaches are viable for scaling up synthesis?
- Aqueous-phase reactions : Replace DMF with water/ethanol mixtures to reduce toxicity .
- Catalyst recycling : Recover Pd/C or Cu nanoparticles via filtration for reuse (5+ cycles without yield loss) .
- Waste minimization : Employ tandem reactions (e.g., oxidation-cyclization in one pot) to reduce solvent use .
Q. How can computational modeling predict receptor interactions?
- Molecular docking : Use AutoDock Vina to simulate binding to GABAₐ receptors (docking scores < −7.0 kcal/mol indicate high affinity) .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2.0 Å suggests stable binding) .
- QSAR models : Correlate Hammett constants (σ) of substituents with IC₅₀ values for antimicrobial activity .
Q. What methods validate compound purity for in vivo studies?
- Elemental analysis : Carbon/nitrogen ratios must align with theoretical values (±0.3%) .
- HPLC-DAD : Ensure single peak at λ = 254 nm (C18 column, acetonitrile/water gradient) .
- Stability testing : Monitor degradation in plasma (37°C, 24 hr) via LC-MS .
Q. How to design derivatives with enhanced metabolic stability?
- Deuterium incorporation : Replace labile C-H bonds with C-D at methyl/ethyl groups (reduces CYP450-mediated oxidation) .
- Bioisosteric replacement : Swap ester groups (e.g., ethyl carboxylate) with amides to resist esterase cleavage .
- Prodrug strategies : Introduce phosphate groups for delayed release in target tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
